

# Spectroscopic Profile of 2-(2-Pentenyl)furan: A Technical Guide

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## Compound of Interest

Compound Name: 2-(2-Pentenyl)furan

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This technical guide provides a comprehensive overview of the available spectroscopic data for **2-(2-Pentenyl)furan**, a furan derivative with potential applications in chemical synthesis and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of furan compounds.

## Mass Spectrometry (MS) Data

Mass spectrometry data is available for both the cis and trans isomers of **2-(2-Pentenyl)furan**. The primary fragmentation patterns provide insights into the molecular structure and stability of the compound.

### trans-2-(2-Pentenyl)furan

Table 1: Mass Spectrometry Data for trans-2-(2-Pentenyl)furan[1][2][3]

| Parameter              | Value                            |
|------------------------|----------------------------------|
| Molecular Formula      | C <sub>9</sub> H <sub>12</sub> O |
| Molecular Weight       | 136.1910 g/mol                   |
| CAS Registry Number    | 70424-14-5                       |
| Major Mass Peaks (m/z) | Relative Intensity               |
| 136                    | 15.8                             |
| 107                    | 100.0                            |
| 91                     | 28.2                             |
| 79                     | 50.6                             |
| 77                     | 36.5                             |
| 53                     | 25.9                             |
| 41                     | 35.3                             |
| 39                     | 28.2                             |

## cis-2-(2-Pentenyl)furan

Table 2: Mass Spectrometry Data for cis-2-(2-Pentenyl)furan[4][5]

| Parameter              | Value                            |
|------------------------|----------------------------------|
| Molecular Formula      | C <sub>9</sub> H <sub>12</sub> O |
| Molecular Weight       | 136.19 g/mol                     |
| CAS Registry Number    | 70424-13-4                       |
| Major Mass Peaks (m/z) | Relative Intensity               |
| 136                    | 18.2                             |
| 107                    | 100.0                            |
| 91                     | 25.0                             |
| 79                     | 47.7                             |
| 77                     | 34.1                             |
| 53                     | 22.7                             |
| 41                     | 31.8                             |
| 39                     | 25.0                             |

## Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy

As of the latest data acquisition, experimental Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra for **2-(2-Pentenyl)furan** are not readily available in public spectral databases. However, based on the known spectra of furan and its derivatives, the following characteristic signals can be predicted.

### Predicted <sup>1</sup>H NMR Spectra

The proton NMR spectrum of **2-(2-Pentenyl)furan** is expected to show characteristic signals for the furan ring protons and the protons of the pentenyl side chain. The protons on the furan ring typically appear in the aromatic region ( $\delta$  6.0-7.5 ppm). The olefinic protons of the pentenyl group would be expected in the region of  $\delta$  5.4-5.8 ppm, with coupling constants providing

information about the stereochemistry (cis or trans) of the double bond. The allylic and alkyl protons would appear further upfield.

## Predicted $^{13}\text{C}$ NMR Spectra

The carbon NMR spectrum will show signals for the four distinct carbon atoms of the furan ring and the five carbons of the pentenyl chain. The furan ring carbons typically resonate in the range of  $\delta$  105-155 ppm. The olefinic carbons of the pentenyl group are expected around  $\delta$  120-135 ppm, while the aliphatic carbons will be found at higher field strengths.

## Expected Infrared (IR) Absorption Bands

The IR spectrum of **2-(2-Pentenyl)furan** is expected to exhibit characteristic absorption bands for the furan ring and the carbon-carbon double bond. Key expected absorptions include:

- C-H stretching (furan ring):  $\sim 3120\text{-}3160\text{ cm}^{-1}$
- C=C stretching (furan ring):  $\sim 1500\text{-}1600\text{ cm}^{-1}$  and  $\sim 1380\text{-}1480\text{ cm}^{-1}$
- C-O-C stretching (furan ring):  $\sim 1010\text{-}1080\text{ cm}^{-1}$
- C=C stretching (alkene):  $\sim 1650\text{-}1680\text{ cm}^{-1}$
- =C-H out-of-plane bending (alkene): This will depend on the stereochemistry. For a trans isomer, a strong band is expected around  $960\text{-}975\text{ cm}^{-1}$ , while a cis isomer would show a band around  $675\text{-}730\text{ cm}^{-1}$ .

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for furan derivatives, which would be applicable to **2-(2-Pentenyl)furan**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-dimensional proton spectrum using a standard pulse sequence.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled carbon spectrum.
  - Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.
  - Solution: Dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CS}_2$ ) and place it in a liquid cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or the solvent).
  - Record the sample spectrum over the desired wavenumber range (e.g.,  $4000\text{-}400\text{ cm}^{-1}$ ).

- The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like **2-(2-Pentenyl)furan**.
- Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio ( $m/z$ ) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus  $m/z$ .

## Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **2-(2-Pentenyl)furan**.

Caption: Workflow of Spectroscopic Analysis.

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## References

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